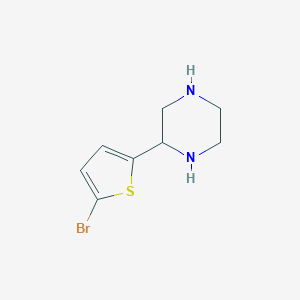

2-(5-Bromothiophen-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(5-Bromothiophen-2-yl)piperazine often involves complex chemical processes aimed at enhancing their antibacterial activity. For example, a series of derivatives were synthesized to evaluate their antimicrobial efficacy against various Gram-positive and Gram-negative microorganisms. Some derivatives showed comparable or even superior activity against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis, relative to standard drugs like ciprofloxacin, norfloxacin, and enoxacine (Foroumadi et al., 2005).

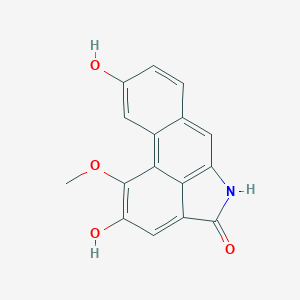

Molecular Structure Analysis

The molecular structure of compounds related to 2-(5-Bromothiophen-2-yl)piperazine is meticulously analyzed through various spectroscopic techniques such as FTIR, NMR, and X-ray crystal diffraction. These analyses confirm the structure and help understand the stabilization via inter- and intra-molecular interactions. For instance, one study revealed the crystal structure and biological activity of a compound where the structure was confirmed and found to be stabilized by inter- and intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(5-Bromothiophen-2-yl)piperazine derivatives are pivotal in determining their potential applications. These properties are often investigated through the synthesis of novel compounds and the study of their chemical behavior under various conditions. For instance, a novel compound was synthesized through a multi-step protocol, and its structure was assigned by HRMS, IR, 1H, and 13C NMR experiments, indicating the comprehensive approach taken to understand its reactivity and chemical properties (Wujec & Typek, 2023).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure, in particular, is studied to understand the molecular interactions that stabilize the compound. For example, the title compound in a study exhibited a stabilized structure via inter- and intra- molecular C—H…O interactions and was further analyzed for its biological activity, highlighting the importance of physical properties in the evaluation process (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pH stability, and the presence of functional groups, are key to determining the applications of these compounds. Studies often focus on the synthesis and evaluation of these properties to understand the compounds' potential as pharmaceuticals or in other applications. For instance, the synthesis of a particular derivative and its evaluation for antimicrobial activity against Gram-positive and Gram-negative microorganisms highlight the exploration of chemical properties for practical applications (Foroumadi et al., 2005).

Applications De Recherche Scientifique

1. The specific scientific field The compound “2-(5-Bromothiophen-2-yl)piperazine” belongs to the field of Organic Chemistry , specifically in the category of Heterocyclic Compounds .

3. A detailed description of the methods of application or experimental procedures The synthesis of piperazine derivatives, including “2-(5-Bromothiophen-2-yl)piperazine”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

1. Pharmaceutical Applications Piperazines are often found in drugs or bioactive molecules . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

2. Chemical Synthesis Piperazines, including “2-(5-Bromothiophen-2-yl)piperazine”, can be used as building blocks in the synthesis of more complex organic compounds . They can facilitate the insertion into the molecule due to their chemical reactivity .

3. Research and Development Piperazines are used in research and development for the synthesis of new compounds. They are often used in the development of new pharmaceuticals and other bioactive compounds .

1. Pharmaceutical Applications Piperazines are often found in drugs or bioactive molecules . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

2. Chemical Synthesis Piperazines, including “2-(5-Bromothiophen-2-yl)piperazine”, can be used as building blocks in the synthesis of more complex organic compounds . They can facilitate the insertion into the molecule due to their chemical reactivity .

3. Research and Development Piperazines are used in research and development for the synthesis of new compounds. They are often used in the development of new pharmaceuticals and other bioactive compounds .

Safety And Hazards

Propriétés

IUPAC Name |

2-(5-bromothiophen-2-yl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-8-2-1-7(12-8)6-5-10-3-4-11-6/h1-2,6,10-11H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZOKSYMGVOWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599668 |

Source

|

| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromothiophen-2-yl)piperazine | |

CAS RN |

111760-29-3 |

Source

|

| Record name | 2-(5-Bromothiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)

![8-methyl-7H-benzo[c]carbazole](/img/structure/B49087.png)

![4-[3-(4-Phenylphenyl)propyl]morpholine](/img/structure/B49089.png)